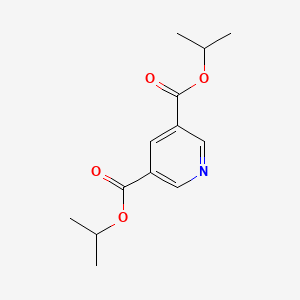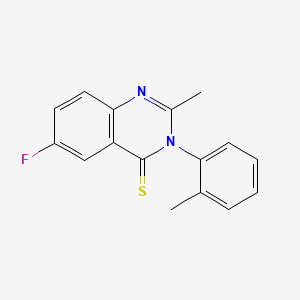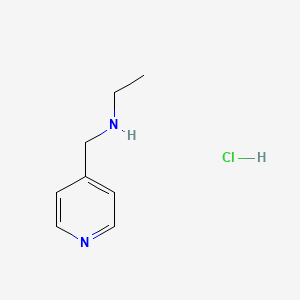
N-(Pyridin-4-ylmethyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyridin-4-ylmethyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HClThis compound is a secondary amine and is commonly used in various chemical syntheses and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the secondary amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is used as a building block in the synthesis of various organic compounds, including ligands for coordination chemistry and intermediates for pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Wirkmechanismus
The mechanism of action of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- N-Ethyl-4-pyridinemethanamine
- 4-(Methylaminomethyl)pyridine
- 4-(Aminomethyl)pyridine
- 2-(Methylamino)pyridine
Comparison: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h3-6,9H,2,7H2,1H3;1H |
InChI-Schlüssel |
YYBNSAZMFYTTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC=NC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

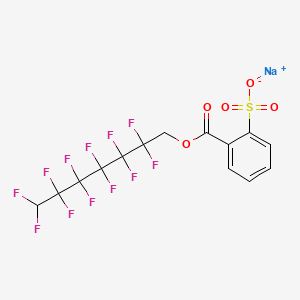
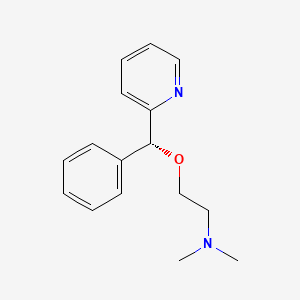
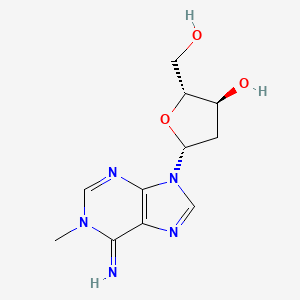
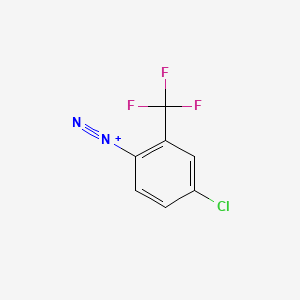

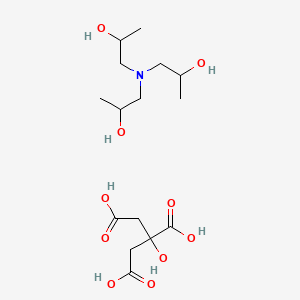
![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)

